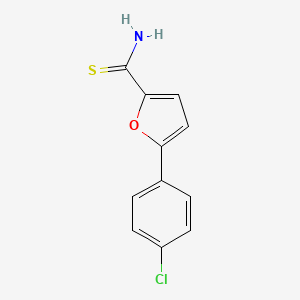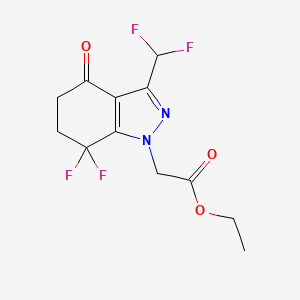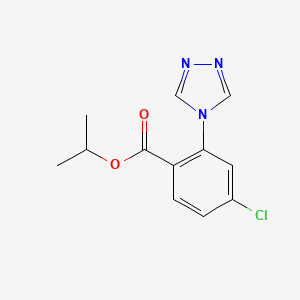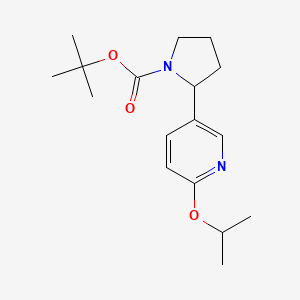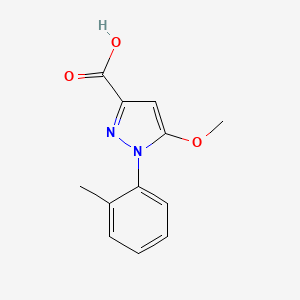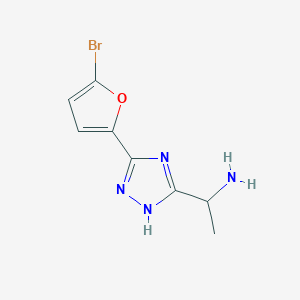
1-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring substituted with a bromine atom, a triazole ring, and an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves multiple steps. One common approach starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions to introduce the triazole ring and the ethanamine group.
Bromination of Furan: Furan is treated with bromine in the presence of a catalyst to yield 5-bromofuran.
Formation of Triazole Ring: The 5-bromofuran is then reacted with hydrazine and an appropriate aldehyde to form the triazole ring.
Introduction of Ethanamine Group: Finally, the triazole intermediate is reacted with ethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hypervalent iodine compounds to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hypervalent iodine compounds.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study various biological pathways and interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromofuran-2-yl)ethanone: A related compound with a similar furan ring structure but different functional groups.
(1R)-1-(5-Bromofuran-2-yl)ethanamine: Another similar compound with a different stereochemistry.
Uniqueness
1-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine is unique due to the presence of both the triazole and furan rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9BrN4O |
|---|---|
Poids moléculaire |
257.09 g/mol |
Nom IUPAC |
1-[3-(5-bromofuran-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C8H9BrN4O/c1-4(10)7-11-8(13-12-7)5-2-3-6(9)14-5/h2-4H,10H2,1H3,(H,11,12,13) |
Clé InChI |
JXOVRGQJESHOEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NN1)C2=CC=C(O2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



